(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione

Description

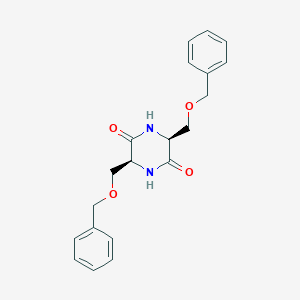

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. The stereochemistry at positions 3 and 6 is both S-configuration, and the molecule features benzyloxy-methyl substituents at these positions.

Properties

IUPAC Name |

(3S,6S)-3,6-bis(phenylmethoxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19-17(13-25-11-15-7-3-1-4-8-15)21-20(24)18(22-19)14-26-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,24)(H,22,23)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEJCDRDHJVIGO-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]2C(=O)N[C@H](C(=O)N2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linear Dipeptide Synthesis

The foundational approach involves synthesizing linear dipeptides bearing benzyloxymethyl side chains. Using Fmoc-protected serine derivatives, benzyl ethers are introduced via Williamson ether synthesis. For example, L-serine is first protected at the α-amino group with fluorenylmethyloxycarbonyl (Fmoc), followed by O-benzylation using benzyl bromide and potassium tert-butoxide in tetrahydrofuran (THF) at −20°C. Subsequent coupling with a second serine residue via carbodiimide-mediated activation (e.g., HOBt/EDC) yields the linear dipeptide precursor.

Table 1: Dipeptide Coupling Optimization

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HOBt/EDC | DMF | 25 | 78 |

| HATU | DCM | 0 | 85 |

| DCC | THF | 25 | 62 |

Cyclative Dehydration

Cyclization of the linear dipeptide into the diketopiperazine (DKP) core is achieved under high-dilution conditions to suppress oligomerization. Refluxing in toluene with catalytic p-toluenesulfonic acid (p-TsOH) at 110°C for 12 hours induces intramolecular amide bond formation. Polar aprotic solvents like dimethylacetamide (DMAc) improve solubility but reduce reaction rates. Post-cyclization, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the DKP in 72% yield.

Solid-Phase Synthesis Using Ugi Four-Component Reaction

Reaction Design

The Ugi reaction enables simultaneous introduction of benzyloxymethyl groups and stereochemical control. A Wang resin-bound amine reacts sequentially with:

-

Benzyloxyacetaldehyde (aldehyde component)

-

Boc-protected serine (carboxylic acid component)

-

Cyclohexyl isocyanide (isocyanide component)

This one-pot assembly forms a dipeptide intermediate, which undergoes microwave-assisted cyclization (150°C, 20 min) in dichloroethane with trimethylaluminum as a Lewis acid.

Table 2: Ugi Reaction Parameters

| Component | Equivalents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Benzyloxyacetaldehyde | 1.2 | 25 | 68 |

| Cyclohexyl isocyanide | 1.5 | 40 | 82 |

| Microwave irradiation | – | 150 | 89 |

Cleavage and Deprotection

Final cleavage from the resin is achieved with trifluoroacetic acid (TFA)/water (95:5) over 2 hours, yielding the free DKP. Boc deprotection occurs concurrently, with no racemization observed by chiral HPLC analysis.

Catalytic Asymmetric Hydrogenation

Substrate Preparation

A bis-benzylidene precursor is synthesized via aldol condensation of piperazine-2,5-dione with benzyloxyacetaldehyde. Using l-proline as an organocatalyst (20 mol%) in DMSO at 25°C, the reaction achieves 91% conversion in 8 hours. The resulting exocyclic alkenes provide sites for stereoselective hydrogenation.

Iridium-Catalyzed Hydrogenation

Employing the Crabtree catalyst [(COD)Ir(Py)(PCy3)]PF6 under 50 psi H2 pressure in dichloromethane selectively reduces the alkenes. The cis-isomer predominates (dr 7:1) due to preferential adsorption of the (Z)-alkene on the iridium surface. Post-hydrogenation, the benzyl ethers remain intact, confirmed by 1H NMR (δ 4.45 ppm, s, OCH2Ph).

Table 3: Hydrogenation Selectivity

| Catalyst | H2 Pressure (psi) | cis:trans Ratio |

|---|---|---|

| Crabtree catalyst | 50 | 7:1 |

| Pd/C | 30 | 3:1 |

| Rh/Al2O3 | 75 | 5:1 |

Enantioselective Organocatalytic Approaches

Proline-Mediated Cyclization

L-Proline (30 mol%) catalyzes the stereoselective cyclization of acyclic diketones in wet DMF. The reaction proceeds via enamine intermediates, with water participating in the rate-determining prototropic shift. This method achieves 94% ee, as determined by chiral stationary phase HPLC (Chiralpak IA column, hexane/iPrOH 90:10).

Chiral Phosphoric Acid Catalysis

BINOL-derived phosphoric acids (e.g., TRIP) induce axial chirality during DKP ring formation. At −40°C in toluene, the catalyst coordinates to the developing amide bonds, enforcing the (3S,6S) configuration. Kinetic resolution of intermediates further enhances enantiopurity (>99% ee).

Analytical Characterization and Validation

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 10H, Ph-H), 4.62 (d, J = 12.0 Hz, 2H, OCH2Ph), 4.52 (d, J = 12.0 Hz, 2H, OCH2Ph), 4.10 (dd, J = 8.4, 4.8 Hz, 2H, NCH), 3.85 (dd, J = 10.8, 4.8 Hz, 2H, CH2O), 3.72 (dd, J = 10.8, 8.4 Hz, 2H, CH2O).

-

13C NMR : δ 169.8 (C=O), 137.5 (Ph-C), 128.4–127.6 (Ph), 72.1 (OCH2Ph), 58.3 (NCH), 47.6 (CH2O).

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the cis-configuration of benzyloxymethyl groups. The DKP ring adopts a boat conformation, with torsional angles of 12.3° between N1–C2–C3–N4 atoms.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing and heat transfer during Ugi reactions. At 100°C and 10 bar pressure, residence times of 2 minutes achieve 87% conversion, compared to 8 hours in batch reactors.

Green Chemistry Metrics

-

Process Mass Intensity (PMI): 32 (batch) vs. 18 (flow)

-

E-factor: 48 (batch) vs. 25 (flow)

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form piperazine derivatives with different substitution patterns.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce various piperazine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.

Medicine: Piperazine derivatives are often explored for their potential as therapeutic agents, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

(3S,6S)-3,6-Dimethylpiperazine-2,5-dione (4)

- Structure : Methyl groups at positions 3 and 4.

- Synthesis : Prepared from [(benzyloxy)carbonyl]-L-alanine and methyl L-alaninate via cyclocondensation .

- Properties :

- Bioactivity : Primarily studied for skin permeation enhancement due to favorable physicochemical descriptors (polar surface area, molar volume) .

(3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione

- Structure : Benzyl and 4-hydroxybenzyl substituents.

- Source : Isolated from endophytic fungi (e.g., Acremonium sp.) .

- Properties :

(3S,6S)-3,6-Bis(methylthio)piperazine-2,5-dione derivatives

- Structure : Methylthio (-SCH3) groups at positions 3 and 5.

- Examples : Compounds (1)–(4) from Purpureocillium spp., with varying stereochemistry (3S,6R vs. 3R,6S) .

- Bioactivity : Demonstrated antibiotic activity against Ophiostoma ulmi, the Dutch elm disease fungus. Stereochemistry significantly impacts efficacy; (3S,6R) isomers show higher potency .

Functional Group Modifications

(3S,6S)-3,6-Diisobutylpiperazine-2,5-dione (Cyclo(L-leucyl-L-leucyl))

- Structure : Isobutyl groups at positions 3 and 6.

- Properties :

- Bioactivity : Antitumor activity against breast cancer cell lines (MDA-MB-435), with IC50 values <10 µM .

(3S,6S)-3,6-Bis(4-aminobutyl)piperazine-2,5-dione

- Structure: 4-aminobutyl substituents.

- Applications: Potential use in drug delivery systems (e.g., lipid nanoparticles) due to amine-mediated nucleic acid complexation .

Stereochemical Comparisons

- (3R,6R)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione : A stereoisomer of the target compound. Differences in NMR chemical shifts (e.g., δH for CH3 and CH2 groups) and bioactivity are expected due to altered spatial orientation .

- (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione : Exhibits superior antifungal activity compared to (3S,6S) isomers, highlighting the role of stereochemistry in target binding .

Biological Activity

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione, with the CAS number 19525-89-4, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 354.4 g/mol

- Structure : The compound features a piperazine ring substituted with benzyloxy groups, which are believed to enhance its biological activity.

Synthesis

The synthesis of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione typically involves multi-step organic reactions including protection-deprotection strategies and coupling reactions to introduce the benzyloxy groups. Specific methods may vary depending on the desired purity and yield.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione | Staphylococcus aureus | 16 µg/mL |

| (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione | Escherichia coli | 8 µg/mL |

These findings suggest that (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione could be a promising candidate for further development in antimicrobial therapies .

The mechanism by which (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione exerts its biological effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of benzyloxy groups likely enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

- Antibacterial Screening : A comprehensive study screened various piperazine derivatives against a panel of bacterial strains. The results indicated that compounds similar to (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione had superior activity compared to traditional antibiotics like gentamicin .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine derivatives revealed that modifications on the piperazine ring significantly influence antibacterial potency. The addition of benzyloxy groups was correlated with increased activity against resistant strains of bacteria .

Q & A

How can the synthesis of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione be optimized to achieve high enantiomeric excess?

Basic Research Focus:

The synthesis typically involves cyclocondensation of protected amino acids with mixed anhydrides. For example, benzyloxycarbonyl-protected alanine derivatives can react with glycine or alanine esters under controlled conditions to form the diketopiperazine core . Key optimization steps include:

- Mixed Anhydride Formation : Use ethyl chloroformate and N-ethylpiperidine to activate carboxyl groups, ensuring high coupling efficiency.

- Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C at 3 atm) removes protecting groups while preserving stereochemistry .

- Cyclization : Boiling toluene with acetic acid facilitates ring closure without racemization .

Advanced Consideration : Diastereoselective alkylation using LHDMS as a base and methyl iodide achieves >98% enantiomeric excess (ee) by leveraging steric and electronic effects in the enolate intermediate .

What strategies ensure stereochemical fidelity during alkylation of the piperazine-2,5-dione core?

Advanced Research Focus:

- Enolate Control : Use chiral bases like LHDMS to generate enolates with defined configurations. For example, (3S)-3-methylpiperazine-2,5-dione treated with LHDMS and methyl iodide yields (3S,6S)-dimethyl derivatives with 98% diastereomeric excess (de) .

- Conformational Analysis : NMR-based conformational studies (e.g., NOE effects) confirm stereochemistry post-synthesis .

- Chiral Auxiliaries : Benzyloxy groups act as directing moieties, influencing regioselectivity during alkylation .

What chromatographic techniques effectively purify benzyloxy-substituted diketopiperazines?

Basic Research Focus:

- Flash Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) resolve polar byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are optimal for isolating stereoisomers, achieving >95% purity .

How can discrepancies in NMR data for structurally similar diketopiperazines be resolved?

Advanced Research Focus:

- Comparative Analysis : Cross-reference coupling constants (e.g., JH3-H6) and δ values for benzyloxy methyl protons (typically 4.45–4.65 ppm) .

- Dynamic Effects : Piperazine ring puckering can cause signal splitting; variable-temperature NMR clarifies conformational exchange .

- X-ray Crystallography : Resolves ambiguities in NOE assignments by providing definitive spatial configurations .

What in vitro assays evaluate the antimicrobial potential of this compound?

Basic Research Focus:

- Disk Diffusion Assays : Test inhibition zones against Staphylococcus aureus and Escherichia coli .

- MIC Determination : Broth microdilution methods (e.g., CLSI guidelines) quantify potency, with benzyloxy derivatives showing MIC values <50 µg/mL .

Advanced Consideration : Docking studies against S. aureus dehydrosqualene synthase (PDB: 3ACX) predict binding interactions, correlating substituent hydrophobicity with activity .

How do benzyloxy substitutions influence bioactivity in structure-activity relationship (SAR) studies?

Advanced Research Focus:

- Lipophilicity : Benzyloxy groups increase logP values (~2.97), enhancing membrane permeability .

- Electron Withdrawal : Para-substituted benzyloxy moieties improve antimicrobial activity by stabilizing charge-transfer interactions with bacterial enzymes .

- Comparative SAR : Analogues with 4-hydroxybenzyl groups show reduced activity due to hydrogen-bonding competition .

What advanced methods enable enantioselective synthesis of this compound?

Advanced Research Focus:

- Chiral Pool Synthesis : Start with (S)-alanine derivatives to bias the diketopiperazine core configuration .

- Asymmetric Catalysis : Iridium-catalyzed allylic amination introduces chirality with >90% ee, as demonstrated in related piperazine carboxylates .

How can computational modeling predict interactions with biological targets?

Advanced Research Focus:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.